molecular formula C17H20N4O3 B2563619 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-52-5

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2563619
CAS No.: 2034424-52-5
M. Wt: 328.372
InChI Key: WFSYWGIRDFLJPI-UHFFFAOYSA-N
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Description

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one core, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-carbonyl intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidin-4-yl derivative. The final step involves the cyclization of the piperidin-4-yl derivative with pyrido[2,3-d]pyrimidin-4(3H)-one under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Techniques like microwave irradiation and the use of solvents like DMF (dimethylformamide) can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a tetrahydrofuran ring, a piperidine ring, and a pyrido[2,3-d]pyrimidin-4(3H)-one core. This unique structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of pyrido-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition and its implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3} with a molecular weight of 328.4 g/mol. The structural representation can be summarized as follows:

  • Chemical Structure :
    O C C1CCOC1 N1CCC n2cnc3ncccc3c2 O CC1\text{O C C1CCOC1 N1CCC n2cnc3ncccc3c2 O CC1}

This structure features a pyrido[2,3-d]pyrimidinone core, which is known for its diverse biological activities.

Kinase Inhibition

Research indicates that compounds within the pyrido-pyrimidine class often exhibit significant kinase inhibitory activity. For instance, similar derivatives have shown selective inhibition of cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation. These kinases are frequently targeted in cancer therapy due to their role in tumor proliferation.

  • Case Study : A related study demonstrated that a pyrido[2,3-d]pyrimidinone derivative effectively inhibited CDK4 and CDK6 at low nanomolar concentrations, suggesting that this compound may possess similar properties .

Anticancer Potential

The biological activity of this compound has been explored in various cancer models. Pyrido-pyrimidine derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

  • Research Finding : In vitro assays have shown that compounds with similar structures can significantly reduce the viability of cancer cell lines by promoting apoptosis via caspase activation .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The compound may bind to ATP-binding sites on kinases, thereby inhibiting their activity.
  • Signal Transduction Modulation : It may alter downstream signaling pathways, affecting cellular responses to growth factors.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with similar pyrido-pyrimidine derivatives is essential. The following table summarizes key findings from various studies:

Compound NameTarget KinaseIC50 (nM)Biological Activity
Compound ACDK4/6<10Antiproliferative
Compound BmTOR50Apoptosis induction
Compound CEGFR<100Tumor growth inhibition

Properties

IUPAC Name

3-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(12-5-9-24-10-12)20-7-3-13(4-8-20)21-11-19-15-14(17(21)23)2-1-6-18-15/h1-2,6,11-13H,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSYWGIRDFLJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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